molecular formula C22H18N2O2 B2411484 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol CAS No. 1401540-24-6

4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol

Cat. No.: B2411484
CAS No.: 1401540-24-6
M. Wt: 342.398
InChI Key: MKNXMXZKNCFQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol is a complex organic compound that features a pyridazine ring substituted with a methoxynaphthalene and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of 4-[(2-Hydroxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol.

    Reduction: Formation of 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Methoxynaphthalen-1-yl)methyl]-6-phenylpyridazin-3-ol is unique due to its combination of a pyridazine ring with both methoxynaphthalene and phenyl groups. This unique structure provides distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-[(2-methoxynaphthalen-1-yl)methyl]-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-26-21-12-11-15-7-5-6-10-18(15)19(21)13-17-14-20(23-24-22(17)25)16-8-3-2-4-9-16/h2-12,14H,13H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNXMXZKNCFQLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CC3=CC(=NNC3=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.